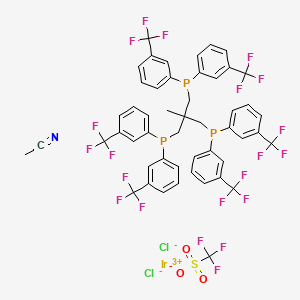![molecular formula C14H6N2S6 B12787629 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione CAS No. 66153-97-7](/img/structure/B12787629.png)
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions, such as heating with potassium phthalimide in DMF at 110°C for 5 hours . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or disulfides.
Scientific Research Applications
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Additionally, it has industrial applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tetracyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
When compared to similar compounds, 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione stands out due to its unique tetracyclic structure and the presence of multiple sulfur atoms. Similar compounds include methyl (1S,15E)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate , which also features a complex tetracyclic structure but differs in its functional groups and overall reactivity.
Properties
CAS No. |
66153-97-7 |
|---|---|
Molecular Formula |
C14H6N2S6 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione |
InChI |
InChI=1S/C14H6N2S6/c17-6-5-8(18)21-11-9(6)14(20)22-12-10(11)13(19)16-4-2-1-3-7(16)15-12/h1-5,18H |
InChI Key |
NIHGCCMMYBPCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C4=C(C(=S)C=C(S4)S)C(=S)S3)C(=S)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


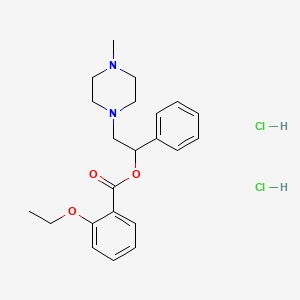
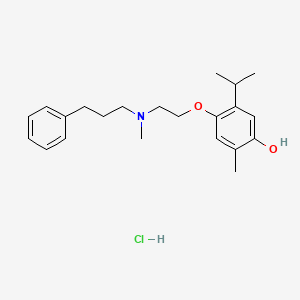
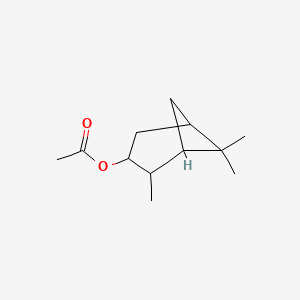
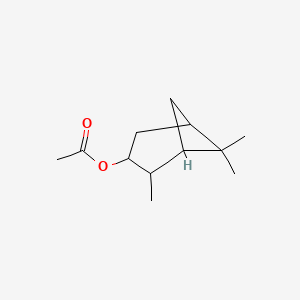
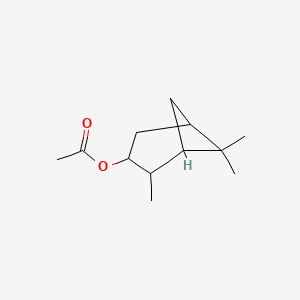
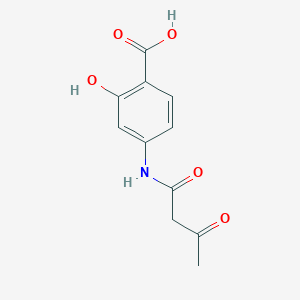
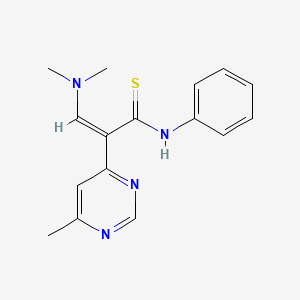
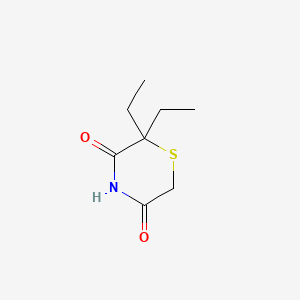
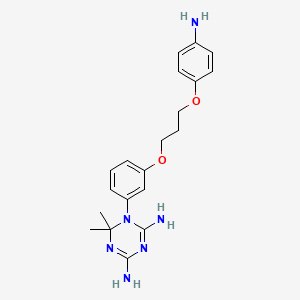
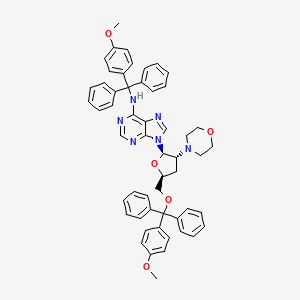
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

